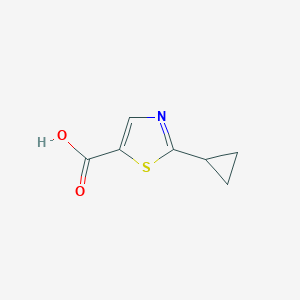

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLJGFNWFOWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655605 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094230-05-3 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Cyclization Methods

The primary approach to synthesizing 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid involves cyclization reactions of appropriate precursors under controlled conditions. The general synthetic strategy includes:

Cyclocondensation Reaction: This involves reacting cyclopropyl-substituted precursors with thiourea derivatives and aldehydes or α-haloketones to form the thiazole ring. For example, substituted benzaldehydes or cyclopropyl-containing ketones react with thiourea under reflux, promoting ring closure to yield the thiazole core with the desired substituents.

Hydrolysis of Ester Intermediates: Often, the carboxylic acid functionality is introduced via hydrolysis of ester intermediates such as ethyl or methyl esters. Hydrolysis is typically conducted under basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to isolate the free acid.

Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel with ethyl acetate/hexane eluents to achieve high purity.

These methods are supported by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of cyclopropyl protons (δ 1.2–1.5 ppm) and carboxylic acid carbonyl groups (~1700 cm⁻¹), respectively, as well as crystallographic analysis to verify molecular structure and planarity of the thiazole ring.

Industrial Production Techniques

For large-scale synthesis, industrial methods optimize reaction conditions to maximize yield and purity. Key features include:

Continuous Flow Reactors: These enable controlled reaction times and temperatures, improving reproducibility and scalability.

Optimized Catalysts and Solvents: Potassium carbonate is often used as a base catalyst in solvents like methanol or ethanol to facilitate cyclization and subsequent transformations.

Advanced Purification: Techniques such as crystallization under controlled cooling rates and chromatographic methods ensure removal of impurities.

These industrial approaches allow for efficient production of this compound with consistent quality suitable for further application development.

Reaction Conditions and Mechanistic Insights

The synthesis involves several key reaction types and conditions:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization | Thiourea, substituted aldehyde or ketone, reflux in ethanol or methanol | Formation of thiazole ring | Cyclopropyl substituent remains stable under reflux |

| Ester Hydrolysis | NaOH or KOH in aqueous ethanol, followed by acidification | Conversion of ester to carboxylic acid | Mild conditions preserve thiazole integrity |

| Purification | Recrystallization or silica gel chromatography | Isolation of pure acid | Choice of solvent system critical for yield |

Mechanistically, the cyclization proceeds via nucleophilic attack of the thiourea sulfur and nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by ring closure and elimination of water. The cyclopropyl group is resistant to ring-opening under these conditions due to its strain stability.

Additional Chemical Transformations Relevant to Preparation

While the focus is on preparation, understanding related transformations provides insight into the compound’s chemical behavior:

Oxidation: The carboxylic acid group can be formed or modified using oxidants like potassium permanganate under acidic conditions.

Reduction: Selective hydrogenation can reduce the thiazole ring without affecting the cyclopropyl or carboxyl groups.

Substitution: The carboxylic acid can be converted to esters or amides via nucleophilic acyl substitution, often involving activation steps such as conversion to acyl chloride intermediates.

These reactions are typically conducted under mild conditions to preserve the functional groups and ring integrity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Cyclocondensation | Thiourea, substituted aldehyde/ketone, reflux in ethanol | 70–85 | Efficient ring formation, cyclopropyl stable |

| Ester Hydrolysis | NaOH or KOH, aqueous ethanol, acidification | 80–90 | High conversion to free acid |

| Purification | Recrystallization (ethanol/water) or chromatography | N/A | High purity product obtained |

| Industrial Scale | Continuous flow, K2CO3 catalyst, methanol solvent | Optimized for high yield | Scalable and reproducible |

Research Findings and Analytical Validation

NMR Spectroscopy: Confirms the presence of cyclopropyl protons (δ 1.2–1.5 ppm) and aromatic or heterocyclic protons (δ 7.2–7.8 ppm).

IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and thiazole ring vibrations between 1450–1600 cm⁻¹.

X-ray Crystallography: Shows planar thiazole rings with dihedral angles less than 5° relative to substituent phenyl groups in analogous compounds, confirming structural integrity.

These analytical techniques are critical for confirming the successful synthesis and purity of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of the thiazole ring can lead to the formation of derivatives with increased oxidation states.

Reduction: Reduction of the carboxylic acid group can result in the formation of corresponding alcohols or aldehydes.

Substitution: Substitution reactions can yield a variety of substituted thiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid has been investigated for its antimicrobial properties. Studies have shown that it can effectively target various bacterial and fungal infections. For instance, derivatives of thiazole have demonstrated significant activity against strains such as Staphylococcus aureus and Candida albicans, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including glioblastoma and lung adenocarcinoma cells. The mechanism appears to involve modulation of enzyme activity related to apoptosis and inflammatory responses .

Case Studies

- Anticancer Activity : In a study involving various thiazole derivatives, this compound was shown to exhibit selective cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Antimicrobial Efficacy : A comparative analysis of thiazole derivatives revealed that this compound demonstrated potent antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) on par with conventional antifungal treatments .

Mécanisme D'action

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid is compared with other similar compounds, such as 2-chloro-1,3-thiazole-5-carboxylic acid and other thiazole derivatives. The presence of the cyclopropyl group in this compound distinguishes it from other thiazole compounds, potentially leading to unique chemical and biological properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Cyclopropyl Derivatives

- 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CAS 1526717-05-4): Molecular formula: C₈H₉NO₂S (MW 183.23 g/mol).

Phenyl and Methyl Derivatives

- 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5): Molecular formula: C₁₁H₉NO₂S (MW 219.26 g/mol). Melting point: 201–203°C.

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1): Molecular formula: C₁₁H₉NO₂S (MW 219.26 g/mol). Melting point: 214–215°C. Key Insight: Phenyl substitution enhances aromatic interactions in target proteins, while methyl groups influence solubility and metabolic stability .

Halogenated Derivatives

Functional Group Modifications

Ester Derivatives

- Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS 262856-07-5): Molecular formula: C₁₂H₁₀ClNO₃S (MW 283.73 g/mol). The ester group improves membrane permeability compared to carboxylic acid, but reduces hydrogen-bonding capacity .

Amino-Substituted Analogs

- 2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives: Designed as xanthine oxidase inhibitors, these analogs incorporate a methylene amine spacer between the thiazole and phenyl rings, enhancing flexibility and binding to enzyme active sites compared to rigid cyclopropyl derivatives .

Activité Biologique

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiazole ring and a cyclopropyl group, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of CPTCA, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

CPTCA has the molecular formula . The thiazole moiety enhances its aromatic nature, which is crucial for its interaction with biological targets. The compound's structure can be represented as follows:

Antimicrobial Activity

CPTCA has been investigated for its antimicrobial properties against various pathogens. The thiazole ring is known to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of CPTCA

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.51–4.60 | |

| Bacillus subtilis | 4.51–4.60 | |

| Escherichia coli | Not specified | |

| Candida albicans | 3.92–4.01 | |

| Aspergillus niger | 4.01–4.23 |

The Minimum Inhibitory Concentration (MIC) values indicate that CPTCA exhibits potent antimicrobial effects, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that CPTCA could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have also highlighted the potential of CPTCA in cancer therapy. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, CPTCA was tested against several cancer cell lines, demonstrating significant inhibitory activity.

Table 2: Cytotoxic Activity of CPTCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 (Leukemia) | 1.11 | Induction of apoptosis |

| A549 (Lung Adenocarcinoma) | Not specified | Cell cycle arrest |

The IC50 value of 1.11 µM against RPMI-8226 indicates that CPTCA effectively induces apoptosis in leukemia cells. Additionally, it was observed that CPTCA could activate caspase-3, a key enzyme in the apoptosis pathway, further emphasizing its potential as an anticancer agent .

The biological activity of CPTCA can be attributed to its ability to modulate enzymatic activity and interact with specific molecular targets:

- Enzyme Inhibition : CPTCA has been shown to inhibit enzymes critical for bacterial growth and cancer cell survival.

- Receptor Binding : The compound's structural features allow it to bind effectively to various receptors, influencing cellular signaling pathways.

Q & A

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Optimization :

- Solvent Volume Reduction : Transition from batch reflux to flow chemistry for better heat management.

- Catalyst Recycling : Use immobilized catalysts (e.g., NaOAc on silica) to reduce waste .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.